Egfr-IN-44

EGFR T790M Kinase Selectivity Non-Small Cell Lung Cancer

Third-gen EGFR TKI with high T790M selectivity (IC50 4.11 nM). 33.57% oral F; 90.24% TGI at 25 mg/kg in H1975 xenografts. Essential for NSCLC resistance studies, PK/PD modeling, and as a benchmark for fourth-gen inhibitor development. ≥98% purity.

Molecular Formula C27H29ClN6O2S
Molecular Weight 537.1 g/mol
Cat. No. B12407511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-44
Molecular FormulaC27H29ClN6O2S
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CSC4=CC=CC=C43)Cl)OC
InChIInChI=1S/C27H29ClN6O2S/c1-6-25(35)30-20-13-21(23(36-5)14-22(20)34(4)12-11-33(2)3)31-27-29-15-19(28)26(32-27)18-16-37-24-10-8-7-9-17(18)24/h6-10,13-16H,1,11-12H2,2-5H3,(H,30,35)(H,29,31,32)
InChIKeyNQHAPTCMWDMAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-44 (Compound 6a): A Potent, Orally Bioavailable Third-Generation EGFR T790M Inhibitor for NSCLC Research


Egfr-IN-44 (also designated as Compound 6a) is a third-generation, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) with high selectivity for the T790M resistance mutation, a common driver of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC) [1]. The compound demonstrates potent enzymatic inhibition with an IC50 of 4.11 nM and exhibits a favorable pharmacokinetic profile, including an oral bioavailability (F) of 33.57% [1].

Why Egfr-IN-44 Cannot Be Substituted by First- or Second-Generation EGFR TKIs in T790M-Positive Models


The acquisition of the EGFR T790M "gatekeeper" mutation is the predominant mechanism of acquired resistance to first- and second-generation EGFR TKIs like gefitinib, erlotinib, and afatinib. These earlier-generation inhibitors are largely ineffective against T790M-mutant NSCLC due to reduced binding affinity and dose-limiting toxicity from wild-type EGFR inhibition [1]. Egfr-IN-44, as a third-generation inhibitor, was specifically designed to overcome this resistance by selectively targeting the T790M mutant while sparing wild-type EGFR. Consequently, substituting Egfr-IN-44 with a generic first- or second-generation TKI will not replicate the intended pharmacological effect in T790M-positive experimental systems and will yield confounded, non-translatable results [1].

Quantitative Differentiation Guide: Egfr-IN-44 vs. Osimertinib and Other EGFR Inhibitors


Mutant-Selective Potency and Therapeutic Window: Egfr-IN-44 Demonstrates 1730-Fold Selectivity for T790M Over Wild-Type EGFR

Egfr-IN-44 exhibits exceptional selectivity for the T790M resistance mutation. In cellular assays, it potently inhibits EGFR mutant cells with an IC50 of 0.0022 ± 0.001 µM, while requiring a 1730-fold higher concentration to inhibit wild-type EGFR cells (IC50: 4.499 ± 0.057 µM) [1]. In contrast, Osimertinib, a clinically approved third-generation T790M inhibitor, demonstrates wild-type IC50 values ranging from 1.1 µM to 2.3 µM in various cell-based assays, with a selectivity index (WT/Mutant) of approximately 150- to 200-fold [2]. This data indicates that Egfr-IN-44 possesses a substantially larger therapeutic window in vitro, which is critical for minimizing on-target toxicity and enabling higher, more efficacious doses in in vivo models.

EGFR T790M Kinase Selectivity Non-Small Cell Lung Cancer

In Vivo Tumor Growth Inhibition: Egfr-IN-44 Achieves 90% TGI in H1975 Xenograft Model

In a direct in vivo evaluation using an H1975 (EGFR L858R/T790M) xenograft model, oral administration of Egfr-IN-44 at 25 mg/kg/day for 21 days resulted in a tumor growth inhibition (TGI) of 90.24% relative to vehicle control [1]. This level of tumor suppression is highly significant and compares favorably to the TGI observed with Osimertinib in similar models. For instance, Osimertinib at an equivalent 25 mg/kg/day dose in H1975 xenograft models typically yields a TGI of approximately 70-80% [2].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Oral Bioavailability: Egfr-IN-44 Demonstrates 33.57% Oral Bioavailability, Enabling Reliable In Vivo Dosing

Egfr-IN-44 exhibits an oral bioavailability (F) of 33.57% in rats, as determined by pharmacokinetic analysis following a single oral dose of 10 mg/kg [1]. This value is within the acceptable range for an oral drug candidate and is notably higher than the reported oral bioavailability of Osimertinib in similar preclinical models, which is approximately 22% [2]. This improved pharmacokinetic profile ensures that systemic exposure is sufficient for robust and reproducible in vivo efficacy studies without the need for alternative, more invasive routes of administration.

Pharmacokinetics Oral Bioavailability Drug-Like Properties

Optimized Application Scenarios for Egfr-IN-44 in EGFR T790M-Driven NSCLC Research


Mechanistic Studies of Acquired Resistance in T790M-Positive NSCLC

Utilize Egfr-IN-44 as a third-generation TKI tool compound in H1975 or PC-9VanR cell lines to dissect the molecular pathways that drive acquired resistance. The compound's high selectivity for the T790M mutant [1] and its ability to induce apoptosis and G0/G1 cell cycle arrest provide a robust system for investigating on-target versus off-target resistance mechanisms, including the emergence of tertiary mutations like C797S [2].

Preclinical In Vivo Efficacy and PK/PD Modeling

Employ Egfr-IN-44 in H1975 xenograft mouse models to establish tumor growth inhibition (TGI) and correlate with plasma and tumor tissue pharmacokinetics (PK). The compound's favorable oral bioavailability (33.57%) and demonstrated 90.24% TGI at 25 mg/kg/day [3] make it an ideal candidate for optimizing dosing regimens and building translational PK/PD models for next-generation EGFR inhibitors.

Comparative Benchmarking of Novel T790M Inhibitors

Use Egfr-IN-44 as a positive control or comparator compound in the development and evaluation of novel, fourth-generation EGFR inhibitors designed to overcome C797S-mediated resistance. Its well-characterized in vitro (IC50 = 4.11 nM) and in vivo profiles [3] provide a rigorous, quantifiable benchmark for assessing the potency, selectivity, and efficacy of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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